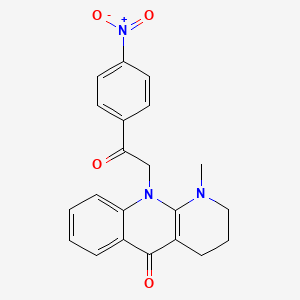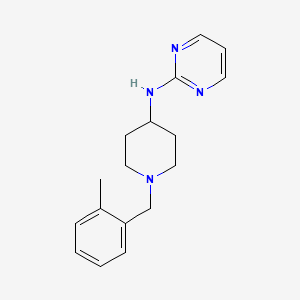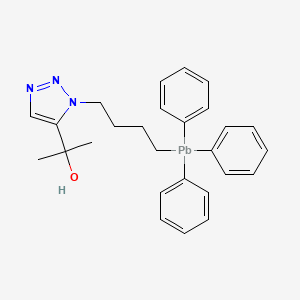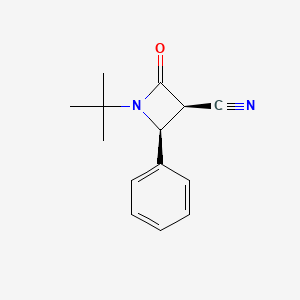
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
准备方法
The synthesis of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Incorporation of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Addition of the Carbonitrile Group: This step typically involves nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium azide or amines.
Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
相似化合物的比较
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:
(3R,4S)-1-tert-butyl-2-oxo-4-(3,5-difluorophenyl)azetidine-3-carbonitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its biological activity and stability.
(3R,4S)-1-tert-butyl-2-oxo-4-(4-methoxyphenyl)azetidine-3-carbonitrile: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.
(3R,4S)-1-tert-butyl-2-oxo-4-(2,4,5-trifluorophenyl)azetidine-3-carbonitrile: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
CAS 编号 |
78759-36-1 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC 名称 |
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+/m0/s1 |
InChI 键 |
KVWQMTOVIKHODG-NWDGAFQWSA-N |
手性 SMILES |
CC(C)(C)N1[C@@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
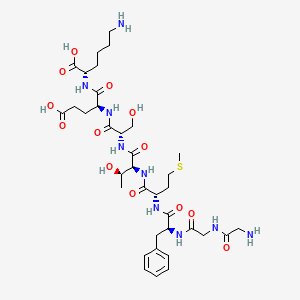
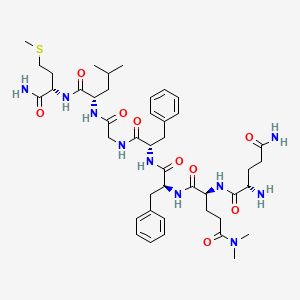
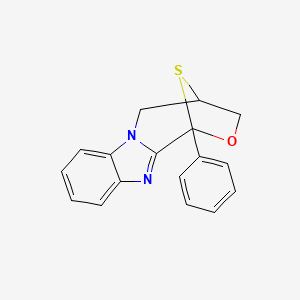
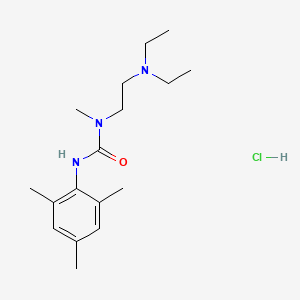
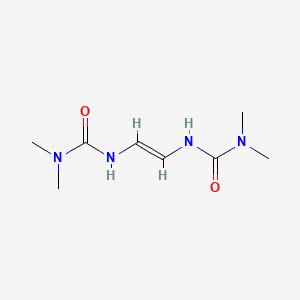
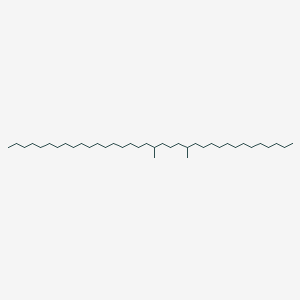
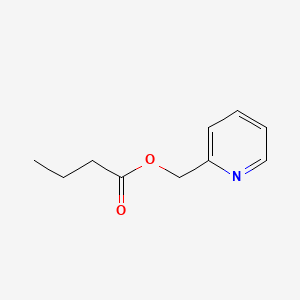
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
